ETHYL 2-(4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOYLOXY)-2-PHENYLACETATE
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Overview
Description
ETHYL 2-(4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOYLOXY)-2-PHENYLACETATE is a complex organic compound that features a pyrroloquinoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOYLOXY)-2-PHENYLACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrroloquinoline Core: This step involves the cyclization of an appropriate precursor to form the pyrroloquinoline core. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process.
Esterification: The next step involves the esterification of the pyrroloquinoline core with ethyl groups. This is typically achieved using reagents such as ethyl chloroformate or ethyl iodide in the presence of a base like triethylamine.
Benzoylation: The final step involves the benzoylation of the esterified pyrroloquinoline core with a benzoyl chloride derivative. This reaction is usually carried out in the presence of a base such as pyridine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOYLOXY)-2-PHENYLACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ester or benzoyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Reduced pyrroloquinoline esters.
Substitution: Various substituted esters and benzoyl derivatives.
Scientific Research Applications
ETHYL 2-(4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOYLOXY)-2-PHENYLACETATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, analgesic, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOYLOXY)-2-PHENYLACETATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-METHYL-2,2-DIOXO-1H-2λ6,1-BENZOTHIAZINE-3-CARBOXYLATE: This compound shares a similar ester structure but has a benzothiazine core instead of a pyrroloquinoline core.
INDOLE DERIVATIVES: These compounds have an indole core structure and are known for their biological activities.
Uniqueness
ETHYL 2-(4-{4-METHYL-1,3-DIOXO-1H,2H,3H-PYRROLO[3,4-C]QUINOLIN-2-YL}BENZOYLOXY)-2-PHENYLACETATE is unique due to its pyrroloquinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(2-ethoxy-2-oxo-1-phenylethyl) 4-(4-methyl-1,3-dioxopyrrolo[3,4-c]quinolin-2-yl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22N2O6/c1-3-36-29(35)25(18-9-5-4-6-10-18)37-28(34)19-13-15-20(16-14-19)31-26(32)23-17(2)30-22-12-8-7-11-21(22)24(23)27(31)33/h4-16,25H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHSHIMMXJJDKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4=C(C3=O)C5=CC=CC=C5N=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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